molecular formula C7H8O2 B3333763 (1R,4R)-bicyclo[2.2.1]heptane-2,5-dione CAS No. 145092-77-9

(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione

Cat. No. B3333763
CAS RN: 145092-77-9
M. Wt: 124.14 g/mol
InChI Key: RVFBNLMXCXFOET-RFZPGFLSSA-N
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Description

“(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione” is a chemical compound with the CAS Number: 145092-68-8 . It has a molecular weight of 124.14 .


Molecular Structure Analysis

The IUPAC name for this compound is (1S,4S)-bicyclo[2.2.1]heptane-2,5-dione . The InChI code is 1S/C7H8O2/c8-6-2-4-1-5(6)3-7(4)9/h4-5H,1-3H2/t4-,5-/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 120-125°C . It should be stored at a temperature of 4°C .

Scientific Research Applications

Synthesis and Enantiomeric Purity

  • A practical process combining enzymatic resolution and chemical transformations synthesizes (1R,4R)-bicyclo[2.2.1]heptan-2,5-diones of high enantiomeric purity, starting from a mixture of endo- and exo-2-acetoxy-5-norbornene (Weissfloch & Azerad, 1994).

Utility in Building Blocks for Ligand Synthesis

  • The compound is used to synthesize synthetically valuable exo,exo-2,5-diphenylbicyclo[2,2,1]heptane-endo,endo-2,5-diol and endo,endo-bicyclo[2,2,l]heptane-2,5-diol, potentially valuable for novel ligand synthesis (Cai & Xia, 2006).

Chemical Transformation Studies

  • Studies on the compound's chemical transformations, including tetramethylation and conversion to dithiones, provide insights into the reactivity and potential applications of the molecule (Werstiuk et al., 1992).

Chiroptical Properties

  • Investigation into the chiroptical properties (like circular dichroism and circularly polarized luminescence) of related bicyclic compounds offers a deeper understanding of this molecule's potential in stereochemical studies [(Longhi et al., 2013)](https://consensus.app/papers/experimental-calculated-spectroscopic-data-camphor-longhi/6def6b8e28705c17b59904d83c6cf8d5/?utm_source=chatgpt).

Stereochemistry and Computational Studies

  • Computational geometry optimization of (1R,4R)-enantiomer provides insights into its stereochemistry, facilitating its application in stereochemically precise synthesis (Vystorop et al., 1995).

Catalytic Applications

  • The synthesis of new C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes, starting from bicyclo[2.2.1]hepta-2,5-dione, shows its utility in developing chiral rhodium complexes for asymmetric catalysis (Berthon-Gelloz & Hayashi, 2006).

Novel Catalytic Synthesis Techniques

  • The compound has been utilized in novel catalytic enantioselective synthesis approaches, demonstrating its versatility in organic synthesis (Ray & Mukherjee, 2022).

Structural and Spectroscopic Studies

  • Structural and spectroscopic studies, including photoelectron spectroscopy, have been conducted on derivatives of this compound, contributing to the understanding of its electronic properties and potential in material sciences (Dougherty et al., 1979).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and not spraying on an open flame or other ignition source .

properties

IUPAC Name

(1R,4R)-bicyclo[2.2.1]heptane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-6-2-4-1-5(6)3-7(4)9/h4-5H,1-3H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFBNLMXCXFOET-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C1CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC(=O)[C@H]1CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348509
Record name (1R,4R)-Bicyclo[2.2.1]heptane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145092-77-9
Record name (1R,4R)-Bicyclo[2.2.1]heptane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145092-77-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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